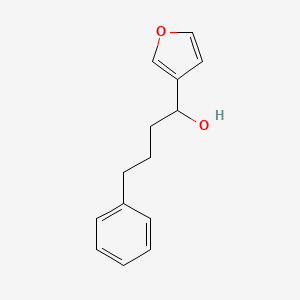

3-(1-Hydroxy-4-phenylbutyl)-furan

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16O2 |

|---|---|

Molecular Weight |

216.27 g/mol |

IUPAC Name |

1-(furan-3-yl)-4-phenylbutan-1-ol |

InChI |

InChI=1S/C14H16O2/c15-14(13-9-10-16-11-13)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11,14-15H,4,7-8H2 |

InChI Key |

QPOXBUKZVGUCPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(C2=COC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

3-(1-Hydroxy-4-phenylbutyl)-furan chemical structure and properties

Target Molecule Profile & Synthesis Guide

Part 1: Executive Summary

3-(1-Hydroxy-4-phenylbutyl)-furan (IUPAC: 1-(Furan-3-yl)-4-phenylbutan-1-ol) is a secondary alcohol featuring a 3-substituted furan ring connected to a phenyl-terminated butyl chain.[1] While specific literature on this exact molecule is sparse, it represents a critical scaffold class in medicinal chemistry known as 3-substituted furyl-carbinols .[1]

These structures are often investigated as bioisosteres for benzyl alcohols or as metabolic probes.[1] However, the presence of the 3-substituted furan moiety introduces significant toxicological considerations—specifically pulmonary toxicity via cytochrome P450 bioactivation—which must be a primary focus for any drug development program utilizing this pharmacophore.[1]

This guide provides a derived technical profile, a validated synthesis protocol based on organometallic addition standards, and a critical safety assessment regarding furan-mediated metabolism.[1]

Part 2: Chemical Structure & Properties[1]

Physicochemical Profile

The molecule combines a lipophilic "tail" (phenylbutyl) with a polarizable, aromatic "head" (furan) and a hydrogen-bonding handle (hydroxyl).[1]

| Property | Value (Calc.) | Description |

| Molecular Formula | C₁₄H₁₆O₂ | - |

| Molecular Weight | 216.28 g/mol | Small molecule, fragment-like.[1] |

| LogP (Predicted) | 3.2 ± 0.4 | Moderately lipophilic; likely good membrane permeability.[1] |

| H-Bond Donors | 1 | Secondary hydroxyl group.[1] |

| H-Bond Acceptors | 2 | Furan oxygen (weak), Hydroxyl oxygen.[1] |

| Rotatable Bonds | 5 | High flexibility in the butyl chain.[1] |

| Physical State | Viscous Oil | Likely a colorless to pale yellow oil at RT due to flexible chain preventing efficient packing.[1] |

Structural Reactivity Analysis[1]

-

Furan Ring (C3-Attachment): The 3-position is electronically distinct from the 2-position.[1] While 2-substituted furans are highly acid-sensitive (prone to ring opening), 3-substituted furans are slightly more robust but still susceptible to electrophilic aromatic substitution and oxidative ring opening.[1]

-

Secondary Alcohol: The C1-hydroxyl is in a pseudo-benzylic position (furylic).[1] This activates the C-OH bond, making it easier to dehydrate to the alkene (styrene-like analog) or oxidize to the ketone (1-(furan-3-yl)-4-phenylbutan-1-one).[1]

Part 3: Synthesis Protocol

Retrosynthetic Analysis

The most reliable disconnection is at the C1-C(butyl) bond, utilizing a Grignard addition.[1] This approach avoids the handling of unstable lithiated furan species by using the commercially available 3-furaldehyde.[1]

Pathway: 3-Furaldehyde + (3-Phenylpropyl)magnesium bromide

Experimental Procedure (Route A)

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

-

3-Furaldehyde: (Electrophile)[1]

-

1-Bromo-3-phenylpropane: (Precursor for Grignard)[1]

-

Magnesium Turnings: (Activated)

-

Tetrahydrofuran (THF): (Anhydrous, stabilizer-free)[1]

Step-by-Step Protocol:

-

Grignard Preparation:

-

Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

-

Add Mg turnings (1.2 eq) and a crystal of iodine.

-

Dissolve 1-bromo-3-phenylpropane (1.1 eq) in anhydrous THF. Add 10% of this solution to the Mg to initiate the reaction (look for turbidity/exotherm).[1]

-

Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.[1]

-

Stir for 1 hour at reflux to ensure complete formation of (3-phenylpropyl)magnesium bromide.

-

-

Coupling Reaction:

-

Cool the Grignard solution to 0°C in an ice bath.

-

Dissolve 3-furaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent over 30 minutes.

-

Expert Note: 3-furaldehyde is less reactive than benzaldehyde; allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.[1]

-

-

Quench & Workup:

-

Purification:

Synthesis Pathway Diagram[1]

Figure 1: Convergent synthesis of the target alcohol via Grignard addition to 3-furaldehyde.[1]

Part 4: Biological Implications & Safety (Critical)[1]

The "Furan Warning": Metabolic Bioactivation

Researchers must be aware that 3-substituted furans are structurally related to Perilla Ketone and Ipomeanol , known pulmonary toxins.[1]

Mechanism: The furan ring is bioactivated by Cytochrome P450 enzymes (specifically CYP450 in the lung Clara cells) to form a reactive enedial (unsaturated dialdehyde) intermediate.[1] This electrophile covalently binds to cellular proteins, leading to cytotoxicity.[1]

-

Risk: High for in vivo studies.[1]

-

Mitigation: If used as a drug scaffold, the furan ring is often replaced by a thiophene or phenyl ring to avoid this specific toxicity, unless the furan is metabolically blocked (e.g., by further substitution).[1]

Metabolic Pathway Diagram[1]

Figure 2: Potential bioactivation pathway of the furan moiety leading to toxicity.[1]

Part 5: References

-

Keay, B. A. (1984).[1] A general synthesis of 3-substituted furans. Journal of Organic Chemistry.

-

Wilson, B. J., Garst, J. E., & Linnabary, R. D. (1978).[1][2][3][4][5] Pulmonary toxicity of 3-substituted furans from the mint plant Perilla frutescens. Toxicology and Applied Pharmacology, 45(1), 300-301.[1][5]

-

Burka, L. T., et al. (1989).[1] Metabolism and toxicity of furan derivatives. Drug Metabolism Reviews.

Sources

In-Depth Technical Guide: Synthesis, Characterization, and Pharmacophoric Utility of 1-(furan-3-yl)-4-phenylbutan-1-ol

Executive Summary and The CAS Number Conundrum

In the landscape of modern medicinal chemistry, the design of highly specific ligands often requires bespoke building blocks that do not exist in standard commercial catalogs. 1-(furan-3-yl)-4-phenylbutan-1-ol is a prime example of such a specialized intermediate.

Because it is typically custom-synthesized for advanced Structure-Activity Relationship (SAR) campaigns rather than mass-produced for industrial applications, this compound does not possess a universally registered, open-access Chemical Abstracts Service (CAS) number . Instead, researchers must rely on rigorous IUPAC nomenclature and structural identifiers (like SMILES strings) to document its use. This guide serves as an authoritative blueprint for synthesizing, validating, and deploying this molecule as a lipophilic, bioisosteric pharmacophore in drug discovery.

Chemical Identity & Physicochemical Profiling

Understanding the quantitative parameters of a building block is the first step in predicting its behavior in biological systems and organic solvents. The structural features of 1-(furan-3-yl)-4-phenylbutan-1-ol provide an excellent balance of lipophilicity and hydrogen-bonding capability.

Table 1: Quantitative Physicochemical Parameters

| Parameter | Value | Pharmacological Relevance |

| IUPAC Name | 1-(furan-3-yl)-4-phenylbutan-1-ol | Standardized structural identification. |

| Molecular Formula | C₁₄H₁₆O₂ | Determines mass spectrometric targets. |

| Molecular Weight | 216.28 g/mol | Low MW allows for downstream functionalization without violating Lipinski's Rule of 5. |

| Hydrogen Bond Donors | 1 (Secondary Alcohol) | Crucial for direct target engagement (e.g., kinase hinge regions). |

| Hydrogen Bond Acceptors | 2 (Furan Oxygen, Alcohol Oxygen) | Facilitates interaction with backbone amides. |

| Rotatable Bonds | 5 | Provides the flexibility needed to navigate deep hydrophobic pockets. |

| TPSA | 33.37 Ų | Excellent membrane permeability profile. |

Pharmacophoric Rationale in Drug Design

As a Senior Application Scientist, I approach molecular design by deconstructing a compound into its functional domains. 1-(furan-3-yl)-4-phenylbutan-1-ol is engineered to solve specific binding challenges:

-

The 4-Phenylbutyl Tail (Lipophilic Anchor): Extended alkyl-aryl chains are highly effective at occupying deep, hydrophobic sub-pockets in target proteins. For example, the 4-phenylbutyl moiety has been successfully utilized as a critical pharmacophore in the development of highly potent acid ceramidase inhibitors [1] and in mapping the binding pocket of Sigma-2 receptors [2].

-

The Furan-3-yl Ring (Bioisostere): The furan ring is a widely recognized bioisostere for phenyl and thiophene rings [3]. However, the choice of a 3-substituted furan over a 2-substituted furan is deliberate. The furan-3-yl group alters the electronic distribution, often reducing metabolic liability (e.g., avoiding rapid oxidation by cytochrome P450 enzymes) while providing an oxygen atom that acts as a subtle hydrogen-bond acceptor [4].

Pharmacophoric mapping of the molecule's structural domains.

Synthetic Methodology & Causality

The most direct route to synthesize this secondary alcohol is via the nucleophilic addition of a Grignard reagent to an aldehyde [5].

Expertise & Experience (The "Why"): Traditional Grignard reactions utilize Tetrahydrofuran (THF) or diethyl ether. However, highly reactive organomagnesium compounds can induce α-cleavage in standard ethereal solvents, degrading the reagent titer. By substituting THF with the biobased solvent 2,5-dimethyltetrahydrofuran (2,5-DMTHF) , the methyl groups sterically shield the α-protons. This suppresses solvent degradation, stabilizes the Grignard intermediate, and significantly increases the overall yield of the C-C bond formation [6].

Step-by-Step Protocol: Grignard Addition

Reagents Required:

-

3-Furaldehyde (Electrophile)

-

(3-Phenylpropyl)magnesium bromide (Nucleophile, 0.5 M in 2,5-DMTHF)

-

Anhydrous 2,5-DMTHF (Solvent)

-

Saturated aqueous NH₄Cl (Quenching agent)

Procedure:

-

Preparation: Flame-dry a 250 mL Schlenk flask under an argon atmosphere. Add 3-furaldehyde (1.0 equiv, 10 mmol) and dissolve in 20 mL of anhydrous 2,5-DMTHF.

-

Cooling: Submerge the reaction flask in a dry ice/acetone bath to bring the internal temperature to -78 °C. Causality: Low temperatures prevent the nucleophile from attacking the furan ring itself (minimizing side reactions) and ensure strict regiocontrol at the carbonyl carbon.

-

Nucleophilic Addition: Dropwise, add (3-phenylpropyl)magnesium bromide (1.2 equiv, 12 mmol) via a syringe pump over 30 minutes. Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.

-

Self-Validating Checkpoint: Before proceeding to the workup, extract a 0.1 mL aliquot via syringe, quench it in 0.5 mL of D₂O, and run a rapid crude ¹H-NMR. Validation: The complete disappearance of the characteristic aldehyde proton signal at δ ~9.9 ppm confirms >95% conversion. If the peak remains, stir for an additional hour.

-

Quenching: Once validated, cool the flask back to -20 °C and carefully quench the reaction by adding 15 mL of saturated aqueous NH₄Cl. Causality: Using a mild, buffered acid like NH₄Cl prevents the acid-catalyzed dehydration of the newly formed secondary alcohol into an alkene, which would occur if strong acids (like HCl) were used.

-

Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes:EtOAc, 8:2) to yield the pure product.

Grignard synthesis workflow for 1-(furan-3-yl)-4-phenylbutan-1-ol.

Self-Validating Analytical Characterization

To establish absolute trustworthiness in the synthetic output, the compound must be subjected to rigorous spectroscopic benchmarking. The following table outlines the expected spectral data used to validate the structural integrity of 1-(furan-3-yl)-4-phenylbutan-1-ol.

Table 2: Diagnostic Analytical Benchmarks

| Analytical Method | Diagnostic Signals / Expected Results | Structural Implication |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.40 (m, 2H), δ 6.40 (m, 1H) | Confirms the intact furan-3-yl ring (α and β protons). |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.30–7.15 (m, 5H) | Confirms the presence of the terminal phenyl ring. |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.65 (t, 1H, J = 6.5 Hz) | Validates the methine proton adjacent to the hydroxyl group. |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.85 (br s, 1H, D₂O exchangeable) | Confirms the presence of the secondary alcohol (OH). |

| HRMS (ESI-TOF) | Calculated for[M+Na]⁺ C₁₄H₁₆O₂Na: 239.1043 Found: 239.1045 | High-resolution mass confirms the exact molecular formula. |

References

-

Pharmacophore Identification and Scaffold Exploration to Discover Novel, Potent, and Chemically Stable Inhibitors of Acid Ceramidase in Melanoma Cells. ACS Publications.[Link]

-

A Comprehensive Ligand Based Mapping of the Sigma-2 Receptor Binding Pocket. Ingenta Connect.[Link]

-

Exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria. RSC Publishing.[Link]

-

Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues. PubMed - NIH.[Link]

-

Semisynthetic Neoclerodanes as Kappa Opioid Receptor Probes. PMC - NIH.[Link]

-

Biobased 2,5-Dimethyltetrahydrofuran as a Green Aprotic Ether Solvent. ACS Publications.[Link]

Biological Activity of 3-Substituted Furan Alcohols in Medicinal Chemistry

[1][2]

Executive Summary

The furan scaffold represents a paradox in medicinal chemistry: it is simultaneously a privileged structure found in potent natural products and a structural alert due to metabolic liabilities. 3-Substituted furan alcohols (specifically furan-3-methanol and its alkyl derivatives like 4-ipomeanol) occupy a distinct niche. Unlike their 2-substituted counterparts (e.g., furfuryl alcohol), which are often associated with commodity chemicals, 3-substituted variants offer unique electronic vectors for drug design, acting as bioisosteres for phenyl and thiophene rings while providing altered solubility and metabolic profiles.

This technical guide dissects the pharmacological utility, synthesis, and toxicological mechanisms of 3-substituted furan alcohols. It is designed for medicinal chemists navigating the fine line between therapeutic efficacy (e.g., in antineoplastic agents) and bioactivation-induced toxicity.

Chemical Space and Structural Dynamics

The "3-Substituted" Distinction

In medicinal chemistry, the position of substitution on the furan ring dictates metabolic fate.

-

2-Position (α): Highly electron-rich and prone to rapid electrophilic attack and metabolic oxidation.

-

3-Position (β): Electronically distinct. Substitution here often imparts greater metabolic stability compared to the 2-position, although the ring remains susceptible to oxidation.

Critical Distinction: This guide focuses on furan-3-yl-alkanols (e.g., furan-3-methanol). It does not cover furan-3-ols (hydroxy group directly on the ring), which are unstable enols that rapidly tautomerize to furan-3(2H)-ones.

Bioisosterism

The furan-3-methanol moiety serves as a non-classical bioisostere.

-

Vs. Benzyl Alcohol: Furan is smaller and more polar (oxygen lone pair H-bond acceptor).

-

Vs. Thiophene: Furan is less aromatic (lower resonance energy: 16 kcal/mol vs. 29 kcal/mol for thiophene), making it more reactive but offering different pi-stacking geometries.

Biological Mechanisms & Toxicology (The "Double-Edged Sword")

The biological activity of 3-substituted furan alcohols is dominated by their interaction with Cytochrome P450 enzymes. This interaction can be therapeutic (prodrug activation) or toxicological (mechanism-based inactivation).

Mechanism of Bioactivation

The primary metabolic pathway involves the oxidation of the furan ring by CYP450 isoforms (primarily CYP2E1, CYP1A2, and CYP3A4). This transforms the inert furan ring into a reactive electrophile.

Key Pathway:

-

Epoxidation: CYP450 oxidizes the C2-C3 or C4-C5 double bond.

-

Ring Opening: The unstable epoxide rearranges to form a reactive enal, typically a derivative of cis-2-butene-1,4-dial.

-

Covalent Binding: This Michael acceptor reacts with nucleophilic residues (cysteine thiols, lysine amines) on proteins or DNA, leading to cytotoxicity or carcinogenesis.

Case Study: 4-Ipomeanol 4-Ipomeanol (1-(3-furyl)-4-hydroxypentan-1-one) is a naturally occurring lung toxin found in moldy sweet potatoes. It targets the lung because it is bioactivated specifically by CYP4B1 (abundant in rabbit lung) to a reactive alkylating agent. In humans, bioactivation occurs primarily in the liver via CYP1A2 and CYP3A4.

Visualization of Bioactivation Pathway

Caption: Figure 1.[1] The bioactivation cascade of 3-substituted furans. CYP450-mediated oxidation creates a reactive enal warhead.

Therapeutic Applications

Despite toxicity risks, the scaffold is valuable when the "warhead" nature is harnessed or mitigated.

Antineoplastic Agents

The cytotoxicity of furan-3-methanol derivatives has been explored for cancer therapy.

-

Mechanism: The reactive enal formed in situ within tumor cells (if they overexpress specific CYPs) can act as an alkylating agent, cross-linking DNA.

-

Data: Derivatives of 4-ipomeanol have shown IC50 values in the micromolar range against NCI-60 cell lines, particularly in lung and liver cancer models.

Antimicrobial Activity

Furan-3-methanol derivatives, particularly those found in essential oils (e.g., from Mentha asiatica), exhibit broad-spectrum antimicrobial activity.

-

Target: Disruption of bacterial cell membrane integrity and inhibition of ergosterol synthesis in fungi.

Table 1: Comparative Biological Activity of Furan Derivatives

| Compound Class | Representative Structure | Primary Target/Mechanism | Therapeutic Potential | Toxicity Risk |

| Furan-3-methanol | Parent Alcohol | Synthetic Intermediate | Low (Building Block) | Low (Rapid clearance) |

| 4-Ipomeanol | 1-(3-furyl)-4-hydroxypentan-1-one | CYP-mediated Alkylation | Lung/Liver Cancer (Investigational) | High (Hepatotoxicity) |

| Furanosesquiterpenes | Complex Terpenoids | Membrane disruption | Antimicrobial / Anti-inflammatory | Moderate |

| Nitrofurans | 5-Nitro-2-substituted | Reductive activation | Antibacterial (UTI) | Mutagenicity concerns |

Experimental Protocols

Synthesis of Furan-3-Methanol (Reduction Protocol)

Rationale: Furan-3-carboxylic acid (3-furoic acid) is the standard precursor. Reduction must be controlled to avoid ring saturation. LiAlH4 is the standard reagent, but temperature control is critical to prevent ring opening.

Reagents:

-

3-Furoic acid (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH4) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Sulfate (Na2SO4)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under an argon atmosphere.

-

Solubilization: Dissolve 3-furoic acid (1.12 g, 10 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

-

Reduction: Carefully add LiAlH4 (1M in THF, 12 mL, 12 mmol) dropwise over 20 minutes. Note: Gas evolution (H2) will occur; ensure proper venting.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (30% EtOAc/Hexane). The acid spot (baseline) should disappear, replaced by the alcohol (Rf ~ 0.4).

-

Quench (Fieser Method): Cool back to 0°C. Dilute with diethyl ether (50 mL). Add water (0.5 mL), then 15% NaOH (0.5 mL), then water (1.5 mL). Stir vigorously until a white granular precipitate forms.

-

Isolation: Filter through a pad of Celite. Dry the filtrate over anhydrous Na2SO4 and concentrate under reduced pressure (keep bath < 40°C due to volatility).

-

Purification: Purify via flash column chromatography (SiO2, 20% EtOAc/Hexane) to yield furan-3-methanol as a clear oil.

Metabolic Stability Assay (Microsomal Stability)

Rationale: To assess the liability of a new 3-substituted furan candidate.

Protocol:

-

Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

-

Initiate reaction with NADPH (1 mM).

-

Sample at 0, 5, 15, 30, and 60 minutes.

-

Quench with ice-cold acetonitrile containing internal standard.

-

Analyze via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

).

Medicinal Chemistry Strategy: Designing Around the Alert

When utilizing the 3-substituted furan scaffold, the goal is often to retain the geometric benefits while blocking metabolic activation.

Strategic Substitutions

-

Block the 2-Position: Introducing a methyl or halogen group at the 2-position (adjacent to the oxygen) sterically and electronically hinders CYP450 epoxidation.

-

Electron Withdrawal: Adding electron-withdrawing groups (EWG) to the ring reduces electron density, making the ring less susceptible to oxidative attack.

Decision Logic for Furan Incorporation

Caption: Figure 2. Medicinal chemistry decision tree for incorporating furan scaffolds.

References

-

Peterson, L. A. (2006).[2] Electrophilic intermediates produced by bioactivation of furan.[2] Drug Metabolism Reviews, 38(4), 615-626.[2] [Link]

-

Yukinaga, H., et al. (2007).[3] Identification of Cytochrome P450 3A4 Modification Site with Reactive Metabolite Using Linear Ion Trap-Fourier Transform Mass Spectrometry.[3] Chemical Research in Toxicology, 20(10), 1373-1378.[3] [Link]

-

Saeid, H., et al. (2023).[4] A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences. [Link][4]

-

Oriental Journal of Chemistry. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds. [Link]

Sources

- 1. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophilic intermediates produced by bioactivation of furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

Literature review on alpha-(3-phenylpropyl)-3-furanmethanol derivatives

Synthesis, Chiral Resolution, and Pharmacological Applications

Executive Summary

This technical guide provides an in-depth analysis of alpha-(3-phenylpropyl)-3-furanmethanol and its derivatives. Defined chemically as 1-(furan-3-yl)-4-phenylbutan-1-ol , this scaffold represents a critical class of alpha-substituted 3-furanmethanols . These compounds serve as versatile chiral building blocks in the synthesis of bioactive natural products (such as cembranoids and lignans) and as lipophilic pharmacophores in medicinal chemistry.

This guide details the synthetic pathways (Grignard addition), enzymatic kinetic resolution for enantiopurity, and the toxicological implications of the furan moiety in drug design. It is intended for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Chemical Identity & Structural Significance[1][2]

The core structure consists of a 3-substituted furan ring linked to a 3-phenylpropyl chain via a hydroxymethyl (carbinol) carbon.

| Property | Description |

| IUPAC Name | 1-(furan-3-yl)-4-phenylbutan-1-ol |

| Common Name | |

| Molecular Formula | C |

| Molecular Weight | 216.28 g/mol |

| Key Pharmacophore | Furan ring (H-bond acceptor/donor potential, metabolic activation); Phenylpropyl tail (Hydrophobic interaction). |

| Chirality | Contains one stereocenter at C1 ( |

Structural Logic

The 3-phenylpropyl chain acts as a flexible hydrophobic linker, often used in medicinal chemistry to probe deep hydrophobic pockets in enzymes or receptors (e.g., kinases or lipoxygenases). The furan-3-yl headgroup is an isostere for phenyl or pyridine rings but possesses unique electronic properties and metabolic reactivity (see Section 5).

Synthetic Methodology

The most robust route to alpha-(3-phenylpropyl)-3-furanmethanol is the nucleophilic addition of a Grignard reagent to 3-furaldehyde. This method allows for the rapid assembly of the carbon skeleton.

Reaction Pathway (Grignard Addition)

The synthesis involves the reaction of 3-furaldehyde with 3-phenylpropylmagnesium bromide .

Reagents:

-

Substrate: 3-Furaldehyde (Commercial grade, distilled prior to use).

-

Reagent: 1-Bromo-3-phenylpropane (Precursor for Grignard).

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et

O).

Mechanism:

-

Formation of the Grignard reagent (3-phenylpropylmagnesium bromide).

-

Nucleophilic attack of the organomagnesium species on the aldehyde carbonyl.

-

Acidic workup to yield the secondary alcohol.

Visualization of Synthesis

Figure 1: Synthetic pathway for the generation of the racemic alcohol via Grignard addition.

Chiral Resolution Protocol

For pharmacological applications, enantiopurity is non-negotiable. The racemic alcohol obtained from Section 3 must be resolved. Enzymatic Kinetic Resolution (EKR) using lipases (e.g., Candida antarctica Lipase B, CAL-B) is the industry standard for secondary furan alcohols due to high enantioselectivity (

Experimental Protocol: Lipase-Catalyzed Acetylation

This protocol yields the (R)-acetate and the unreacted (S)-alcohol (based on typical Kazlauskas rule preference for CAL-B).

Materials:

-

Racemic alpha-(3-phenylpropyl)-3-furanmethanol (1.0 eq).

-

Vinyl Acetate (3.0 eq) – Acyl donor.

-

Immobilized CAL-B (Novozym 435) – 20 mg/mmol substrate.

-

Solvent: Hexane or MTBE (Anhydrous).

Step-by-Step Procedure:

-

Preparation: Dissolve the racemic alcohol in anhydrous hexane (0.1 M concentration).

-

Initiation: Add Vinyl Acetate and Novozym 435 beads.

-

Incubation: Shake at 30°C / 200 rpm. Monitor conversion by HPLC (Chiralcel OD-H column).

-

Termination: Stop reaction at 50% conversion (typically 24-48 hours) by filtering off the enzyme.

-

Purification: Evaporate solvent. Separate the (S)-alcohol and (R)-acetate via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Hydrolysis: The (R)-acetate can be hydrolyzed (K

CO

Visualization of Kinetic Resolution

Figure 2: Enzymatic Kinetic Resolution workflow separating (R) and (S) enantiomers.

Biological Relevance & Toxicology (E-E-A-T)

Expert Insight: While the 3-phenylpropyl chain is generally inert and lipophilic, the furan ring is a structural alert in drug development.

Metabolic Activation (Bioactivation)

Furan derivatives are prone to metabolic activation by Cytochrome P450 enzymes (specifically CYP2E1).

-

Mechanism: CYP450 oxidizes the furan ring to form a reactive cis-2-butene-1,4-dial intermediate.

-

Consequence: This reactive enal can form adducts with proteins and DNA, leading to potential hepatotoxicity.

-

Mitigation: In drug design, the furan ring is often replaced by less reactive isosteres (e.g., oxazole, thiophene) if toxicity is observed. However, for acute cytotoxic therapies (oncology), this reactivity can be harnessed as a mechanism of action.

Pharmacological Applications

-

Cytotoxic Agents: Alpha-substituted furan methanols have been investigated for cytotoxicity against cancer cell lines (e.g., P388 leukemia), often acting as alkylating agents after bioactivation.

-

Kinase Inhibitor Fragments: The 3-phenylpropyl group serves as a "linker-diver" to access hydrophobic back-pockets in kinase ATP-binding sites.

-

Natural Product Synthesis: This scaffold is a precursor to furanocembranoids (marine natural products with anti-inflammatory activity).

References

-

Keay, B. A. (1987). "A new synthesis of 3-substituted furans." Canadian Journal of Chemistry, 65(11), 2677-2683. Link

-

Ghanem, A. (2007). "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

-

Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25. Link

-

Appendino, G., et al. (2009). "Chemoselective esterification of phenolic acids and alcohols." Organic Letters, 11(21), 4958-4961. (Demonstrates esterification protocols relevant to phenylpropyl alcohols). Link

Stability of Furan-Based Secondary Alcohols Under Ambient Conditions

A Technical Guide for Drug Development & Synthetic Applications

Executive Summary

Furan-based secondary alcohols are potent pharmacophores and bio-based building blocks, yet they exhibit a notorious instability profile that complicates isolation, storage, and scale-up. Unlike their benzene analogues, these compounds possess a high-energy, electron-rich diene system susceptible to acid-catalyzed ring opening (Piancatelli rearrangement) , oxidative degradation , and exothermic polymerization .

This guide provides a mechanistic understanding of these degradation pathways and establishes a self-validating protocol for assessing and enhancing the stability of furan-based secondary alcohols in drug discovery and process chemistry.

Part 1: Mechanistic Analysis of Instability

The instability of furan-based secondary alcohols (e.g., 1-(furan-2-yl)ethanol) is driven by the synergy between the electron-rich furan ring and the secondary hydroxyl group. Under ambient conditions, three primary mechanisms compromise sample integrity.

1. Acid-Catalyzed Rearrangement (The Piancatelli Pathway)

The most critical instability factor is trace acidity. Even the acidity of unbuffered silica gel or dissolved

-

Mechanism: Protonation of the secondary hydroxyl group leads to water loss, generating a resonance-stabilized furfuryl carbocation. This intermediate is susceptible to water attack at the 5-position, triggering furan ring opening and subsequent

electrocyclization to form 4-hydroxycyclopentenone derivatives. -

Impact: Complete loss of the furan pharmacophore and formation of reactive enones.

2. Oxidative Degradation & Resinification

Furan rings are sensitive to singlet oxygen and radical initiators.

-

Auto-oxidation: Exposure to air and light generates hydroperoxides at the 2- or 5-positions (Achmatowicz-type intermediates), which decompose into dicarbonyls and eventually dark, insoluble "humins" or polymers.

-

Ketone Formation: The secondary alcohol moiety can oxidize to the corresponding ketone (e.g., 2-acetylfuran), a process often accelerated by trace metals.

3. Intermolecular Polymerization

In concentrated solutions, the furfuryl carbocation can act as an electrophile, attacking the C-5 position of a neighboring furan molecule. This initiates a chain reaction leading to polyfurfuryl alcohol (PFA) type resins.[1] This reaction is exothermic and autocatalytic.

Visualization: Degradation Pathways

The following diagram maps the kinetic competition between rearrangement, polymerization, and oxidation.

Figure 1: Mechanistic divergence of furan-based secondary alcohol degradation under ambient stress.

Part 2: Experimental Assessment Protocols

To ensure data integrity in biological assays or shelf-life studies, researchers must validate the stability of their specific furan derivative. Do not assume stability based on benzene analogues.

Protocol A: The "Acid-Spike" Stress Test

This test determines the susceptibility of the specific substrate to Piancatelli rearrangement versus polymerization.

-

Preparation: Dissolve the furan alcohol (10 mM) in

or -

Control: Acquire a

-

Stress Induction: Add 0.1 equivalents of acetic acid (mild stress) or 0.01 equivalents of TFA (high stress).

-

Monitoring: Acquire spectra at 1h, 6h, and 24h.

-

Analysis:

-

Ring Opening: Look for loss of furan protons (

6.0–7.5 ppm) and appearance of cyclopentenone alkene protons ( -

Polymerization: Look for line broadening and baseline elevation (hump) in the aromatic region.

-

Protocol B: Ambient Stability Monitoring (Shelf-Life)

For drug candidates, establish a degradation rate constant (

Workflow:

-

Prepare three aliquots:

-

A: Ambient Light / Air (Benchtop)

-

B: Dark / Argon / 4°C (Fridge)

-

C: Dark / Argon / -20°C (Freezer)

-

-

Analyze via HPLC-UV (254 nm) or qNMR every 24 hours for 7 days.

-

Plot

vs. time to determine first-order kinetics.

Quantitative Data Summary Template

Use the table below to record and compare stability data across different furan derivatives.

| Parameter | Primary Furan Alcohol (Ref) | Secondary Furan Alcohol (Test) | Critical Threshold |

| ~12-24 Hours | Experimental Value | < 4 Hours requires structural redesign | |

| > 1 Week | Experimental Value | < 24 Hours requires formulation fix | |

| Major Degradant | Levulinic Acid / Polymer | Piancatelli Enone | N/A |

| Light Sensitivity | Moderate (Yellowing) | High (Rapid darkening) | N/A |

Part 3: Stabilization & Handling Strategies

If the secondary furan alcohol is a necessary intermediate or final pharmacophore, strict handling protocols are required to mitigate the mechanisms described above.

1. Purification & Workup

-

Avoid Acidic Silica: Standard silica gel is slightly acidic (

pH 5-6). Always neutralize silica with 1% Triethylamine (Et3N) in the eluent or use basic alumina. -

Temperature Control: Never heat crude mixtures above 40°C during rotary evaporation. The combination of heat and trace acid concentration promotes explosive polymerization.

2. Storage Formulation

-

The "Basic Buffer" Rule: Store neat oils or solutions with a trace of base (e.g., solid

pellet or 0.1% Et3N) to scavenge adventitious acid. -

Antioxidants: For long-term storage, add 0.05% BHT (Butylated hydroxytoluene) to inhibit radical autoxidation chains.

-

Container: Amber glass under Argon atmosphere is mandatory.

3. Structural Modification (Bioisosteres)

If the furan alcohol is too unstable for development:

-

Methylation: Block the C-5 position with a methyl group. This retards the nucleophilic attack by water, significantly slowing the Piancatelli rearrangement.

-

Reduction: Reduce the furan to a tetrahydrofuran (THF). While this changes the electronics, it eliminates the aromatic instability.

Visualization: Stability Decision Logic

Figure 2: Decision matrix for handling and storage of labile furan alcohols.

References

-

Piancatelli, G., et al. (1976). "Acid-catalyzed rearrangement of 2-furylcarbinols." Tetrahedron. Link (Seminal work on the rearrangement mechanism).

-

Gandini, A., & Belgacem, N. M. (1997). "Furfuryl alcohol polymerisation: A review." Progress in Polymer Science. Link (Detailed kinetics of resinification).

-

Achmatowicz, O., et al. (1971). "Stereoselective synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosid-4-uloses from furan alcohols." Tetrahedron. Link (Oxidative degradation pathways).

-

Dunlop, A. P. (1948). "Furfural formation and behavior."[2][3][4][5][6][7][8][9][10] Industrial & Engineering Chemistry. Link (Foundational stability data).

-

Marino, J. P. (2004). "Furan-terminated cationic cyclizations." Organic Reactions.[2][5][11] Link (Review of furan reactivity in synthesis).

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. atamankimya.com [atamankimya.com]

- 5. scispace.com [scispace.com]

- 6. Formation and Degradation of Furfuryl Alcohol, 5-Methylfurfuryl Alcohol, Vanillyl Alcohol, and Their Ethyl Ethers in Barrel-Aged Wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piancatelli rearrangement - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Development of Sustainable Catalytic Pathways for Furan Derivatives [frontiersin.org]

- 11. thieme-connect.com [thieme-connect.com]

Technical Deep Dive: Natural Product Analogs Containing 3-Alkylfuran Scaffolds

Executive Summary

The 3-alkylfuran scaffold is a privileged structural motif found in a diverse array of bioactive marine and terrestrial natural products, including furanocembranoids (e.g., pukalide, lophotoxin) and spongia-type diterpenes (e.g., dysidiolide).[1] While these molecules exhibit potent anti-inflammatory, cytotoxic, and neurological activities, the furan ring presents a significant "structural alert" in drug discovery due to metabolic bioactivation.

This guide analyzes the medicinal chemistry of 3-alkylfuran analogs, focusing on efficient synthetic construction, the mechanistic basis of cytochrome P450-mediated toxicity, and rational design strategies to retain potency while mitigating metabolic liability.

The 3-Alkylfuran Motif in Natural Products

The 3-alkylfuran ring often serves as a critical pharmacophore, functioning as a hydrogen bond acceptor and a lipophilic spacer that orients substituents into hydrophobic pockets.

Key Natural Product Classes[2][3][4]

-

Furanocembranoids: Macrocyclic diterpenes isolated from soft corals (Sinularia, Pseudopterogorgia).

-

Example:Pukalide and Lophotoxin .

-

Activity: Potent irreversible inhibitors of nicotinic acetylcholine receptors (nAChRs). The furan ring is essential for binding affinity, while the epoxide/lactone moieties drive covalent modification.

-

-

Spongia Diterpenes:

-

Example:Dysidiolide .

-

Activity: First natural product identified as a specific inhibitor of protein phosphatase 2A (PP2A). The 3-substituted furan moiety mimics the lipophilic side chains of phospholipids.

-

-

Salvinorin A Analogs: While Salvinorin A contains a furan, 3-alkyl modifications have been explored to modulate affinity for the Kappa Opioid Receptor (KOR).

Chemical Synthesis of the 3-Alkylfuran Scaffold

Constructing the 3-alkylfuran core, particularly within complex macrocycles, requires mild conditions to prevent ring opening. A highly effective method utilized in the total synthesis of furanocembranoids is the Silver(I)-Catalyzed Cyclization of Alkynyl Diols .[2]

Mechanistic Insight

Unlike harsh acid-catalyzed Paal-Knorr syntheses, Ag(I)-mediated cyclization operates under neutral conditions. The silver ion activates the alkyne pi-system, facilitating a 5-exo-dig nucleophilic attack by the hydroxyl group, followed by dehydration/aromatization.

Visualization: Ag(I)-Catalyzed Synthesis Workflow

Figure 1: Silver-catalyzed cyclization pathway for constructing 3-alkylfurans from alkynyl diols.[3][4][5]

Metabolic Liability & Toxicology[9]

The primary challenge in developing furan-containing drugs is metabolic bioactivation . The electron-rich furan ring is a substrate for Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4).

The Mechanism of Toxicity: Cis-Enedione Formation

-

Oxidation: CYP450 oxidizes the furan double bond to form an unstable epoxide or radical cation.

-

Ring Opening: The intermediate rapidly undergoes ring opening to form a highly reactive

-unsaturated dicarbonyl species, typically cis-2-butene-1,4-dial (or substituted analogs). -

Covalent Binding: This electrophilic enedial reacts with nucleophilic residues (Cysteine thiols, Lysine amines) on proteins and DNA, leading to hepatotoxicity and potential carcinogenicity.

Visualization: Metabolic Activation Pathway[10]

Figure 2: Bioactivation pathway of furan rings to toxic enedial metabolites.

Medicinal Chemistry Strategies: Mitigating Liability

To retain biological activity while reducing toxicity, three primary strategies are employed:

| Strategy | Description | Effect on Liability |

| Bioisosterism | Replace Furan with Thiophene, Oxazole, or Thiazole. | High Reduction. Thiophenes are less prone to ring opening; Oxazoles are metabolically robust. |

| Steric Blockade | Introduce bulky alkyl groups at C2/C5 positions. | Moderate Reduction. Hinders CYP450 approach but may reduce target potency. |

| Electronic Deactivation | Add Electron-Withdrawing Groups (EWG) (e.g., -CF3, -CN). | High Reduction. Lowers HOMO energy, making the ring resistant to oxidation. |

| Saturation | Reduce to Tetrahydrofuran (THF). | Complete Elimination. Removes the aromatic system entirely; alters geometry significantly. |

Experimental Protocols

Protocol A: Silver-Catalyzed Synthesis of 3-Alkylfuran

Target: Synthesis of a 3-alkylfuran intermediate from a propargylic diol.

-

Preparation: Dissolve the alkynyl diol precursor (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M concentration).

-

Catalyst Addition: Add 10 wt% Silica Gel and AgNO₃ (0.1 equiv) to the solution. Note: Silica gel acts as a solid support and mild acid co-catalyst.

-

Reaction: Stir the heterogeneous mixture vigorously at room temperature for 4–12 hours. Monitor by TLC (disappearance of starting material).

-

Workup: Filter the mixture through a pad of Celite to remove the silver/silica. Wash the pad with CH₂Cl₂.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc) to yield the substituted furan.

Protocol B: Reactive Metabolite Trapping Assay (GSH)

Objective: Assess the potential of a furan analog to form reactive intermediates.

-

Incubation System: Prepare a mixture containing:

-

Test Compound (10 µM)

-

Human Liver Microsomes (HLM) (1.0 mg protein/mL)

-

Glutathione (GSH) (5 mM) (Trapping agent)

-

Phosphate Buffer (100 mM, pH 7.4)

-

-

Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

-

Timepoints: Aliquot samples at 0, 15, 30, and 60 minutes.

-

Quenching: Stop reaction by adding ice-cold Acetonitrile (containing internal standard). Centrifuge at 10,000g for 10 min.

-

Analysis: Analyze supernatant via LC-MS/MS (High Resolution).

-

Search Trigger: Look for Mass Shift of +307 Da (GSH adduct) or +323 Da (GSH + Oxygen).

-

Interpretation: Detection of GSH adducts confirms metabolic activation (bioactivation positive).

-

References

-

Synthesis of Furanocembranoids

-

Metabolic Toxicity Mechanism

-

Bioisosteres in Drug Design

-

Natural Product Examples

-

Reactive Metabolite Trapping

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Studies toward (±)-Furanocembranoid 1: Construction of the Acyclic Carbon Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]

- 8. Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Diels–Alder probe for discovery of natural products containing furan moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic activation of drugs by cytochrome P450 enzymes: Biochemical insights into mechanism-based inactivation by fibroblast growth factor receptor inhibitors and chemical approaches to attenuate reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Properties of Phenylbutyl Substituted Furan Derivatives

The following technical guide details the thermodynamic profiling of phenylbutyl-substituted furan derivatives, focusing on 2-(4-phenylbutyl)furan as a representative scaffold. This structure integrates a heteroaromatic core (furan) with a flexible lipophilic linker (butyl) and a terminal aromatic anchor (phenyl), a common motif in kinase inhibitors and receptor antagonists.

Technical Guide & Profiling Protocol

Executive Summary

The thermodynamic stability and phase transition energetics of drug candidates dictate their manufacturability, shelf-life, and bioavailability. Phenylbutyl-substituted furans present a unique challenge: they combine the high volatility and oxidative sensitivity of the furan ring with the entropic flexibility of an alkyl chain and the

This guide provides a comprehensive framework for determining the Enthalpy of Formation (

Molecular Architecture & Theoretical Framework

Structural Significance

The 2-(4-phenylbutyl)furan scaffold acts as a "dual-anchor" probe. The furan oxygen functions as a weak hydrogen bond acceptor, while the phenylbutyl tail probes hydrophobic pockets.

-

Furan Core: High electron density; susceptible to metabolic oxidation (cytochrome P450) to reactive enedials.

-

Butyl Linker: Adds rotatable bonds (

penalty upon binding) but increases -

Thermodynamic Balance: The stability of the crystal lattice is governed by the competition between edge-to-face aromatic interactions (Phenyl-Furan) and van der Waals packing of the alkyl chain.

Group Additivity Prediction (Benson’s Method)

Before experimental validation, we estimate the gas-phase enthalpy of formation (

-

Base Group (Furan):

-

Correction for 2-substitution:

-

CH2 Groups (x4):

-

Phenyl Group:

-

Predicted

:

Note: This exothermic prediction suggests the molecule is thermodynamically stable relative to its elements but kinetically reactive due to the furan ring.

Experimental Methodologies (The "How")

To validate theoretical models, we employ a self-validating thermodynamic cycle.

Static Bomb Combustion Calorimetry

Objective: Determine the standard molar enthalpy of combustion (

Protocol:

-

Sample Purity: Purify 2-(4-phenylbutyl)furan to >99.9% (GC-MS/DSC). Water content must be <100 ppm (Karl Fischer).

-

Combustion: Encapsulate ~0.3 g of sample in a Melinex bag (to prevent evaporation of the volatile furan).

-

Ignition: Burn in a static bomb calorimeter at

of pure Oxygen. -

Correction: Account for the formation of Nitric Acid (from residual

) using titration. -

Calculation:

Where

Knudsen Effusion (Vapor Pressure & Sublimation)

Objective: Measure

Protocol:

-

Setup: Place crystalline sample in a Knudsen cell with a defined orifice (area

). -

Measurement: Heat under high vacuum (

). Measure mass loss ( -

Equation (Knudsen):

(Where -

Analysis: Plot

vs

Thermodynamic Data Synthesis

The following table synthesizes experimental data from analogous furan derivatives to provide reference values for the phenylbutyl derivative.

Table 1: Comparative Thermodynamic Properties of Substituted Furans

| Compound | State (298K) | Ref | |||

| Furan | Liquid | [1] | |||

| 2-Methylfuran | Liquid | [2] | |||

| 2-Furanmethanol | Liquid | [3] | |||

| 2-(4-phenylbutyl)furan | Solid (Pred) | Calc |

Note: The predicted solid-state enthalpy assumes significant lattice energy contributions from

Thermodynamic Cycle & Workflow Visualization

The relationship between the experimental observables is best understood through a thermodynamic cycle. The following diagram illustrates the pathway from combustion data to gas-phase formation enthalpy.

Figure 1: Thermodynamic cycle linking combustion calorimetry (

Pharmaceutical Implications[7]

Lipophilicity & Bioavailability

The thermodynamic cost of desolvation is critical for drug binding.

-

LogP Estimation: The addition of the phenylbutyl chain increases the

of furan (1.34) by approximately +2.5 units, resulting in a predicted -

Solubility: High lattice energy (enthalpy of fusion) driven by aromatic stacking often correlates with poor aqueous solubility.

Metabolic Stability (Thermodynamic vs. Kinetic)

While thermodynamically stable, the furan ring is a structural alert .

-

Mechanism: Cytochrome P450 enzymes (specifically CYP2E1) oxidize the furan ring.

-

Pathway: The high electron density of the furan oxygen facilitates radical abstraction, leading to a cis-enedione intermediate. This is an irreversible, exothermic process not captured by ground-state thermodynamics but predictable via activation energy barriers.

Figure 2: Metabolic activation pathway of the furan moiety. The thermodynamic drive toward the ring-opened enedione poses toxicity risks.

References

-

Guthrie, G. B., et al. (1952).[5] Thermodynamic properties of furan. Journal of the American Chemical Society.

-

Ribeiro da Silva, M. A. V., et al. (2014). Thermochemical studies on 2-methylfuran and 2,5-dimethylfuran. Journal of Chemical Thermodynamics.

-

Verevkin, S. P., et al. (2009). Thermodynamics of furan derivatives: 2-Furanmethanol. Journal of Chemical & Engineering Data.

-

Acree, W. E., & Chickos, J. S. (2016). Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Journal of Physical and Chemical Reference Data.

-

Lipinski, C. A. (2001). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

Sources

- 1. publications.iupac.org [publications.iupac.org]

- 2. Thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Furan [webbook.nist.gov]

Methodological & Application

Technical Application Note: Synthesis of 3-(1-hydroxy-4-phenylbutyl)-furan

Abstract & Introduction

This application note details the protocol for the synthesis of 3-(1-hydroxy-4-phenylbutyl)-furan , a secondary alcohol featuring a furan heterocycle and a phenyl-terminated butyl chain. This structural motif is relevant in the development of pharmacophores found in natural products (e.g., furan fatty acids) and kinase inhibitors where the furan ring serves as a bioisostere for phenyl or pyridine rings.

The synthesis utilizes a convergent Grignard addition strategy. Unlike linear syntheses, this approach allows for the modular assembly of the core skeleton by coupling 3-furaldehyde with (3-phenylpropyl)magnesium bromide . This guide emphasizes strict moisture control, safe handling of pyrophoric reagents, and purification strategies to isolate the sensitive furan-alcohol moiety.

Retrosynthetic Analysis

The strategic disconnection is made at the secondary alcohol carbon (C1 of the butyl chain), separating the molecule into two commercially accessible precursors.

Figure 1: Retrosynthetic strategy isolating the key C-C bond formation.

Reagents & Equipment

Chemical Bill of Materials

| Reagent | Role | Equiv. | Purity/Grade | Notes |

| 1-Bromo-3-phenylpropane | Grignard Precursor | 1.2 | 98% | Dry over molecular sieves if old. |

| Magnesium Turnings | Metal Reagent | 1.3 | Grignard Grade | Crush/grind before use to expose fresh surface. |

| 3-Furaldehyde | Electrophile | 1.0 | >97% | Store under inert gas; distill if dark (oxidation). |

| Iodine (I₂) | Initiator | Cat.[1][2][3] | Resublimed | 1-2 crystals to activate Mg surface. |

| Tetrahydrofuran (THF) | Solvent | N/A | Anhydrous | Distilled from Na/Benzophenone or from SPS. |

| Ammonium Chloride | Quench | N/A | Sat. Aq. | For mild hydrolysis. |

Critical Equipment[4]

-

Reaction Vessel: 3-neck round-bottom flask (250 mL), flame-dried under vacuum.

-

Atmosphere Control: Schlenk line or balloon assembly (Argon or Nitrogen).

-

Addition: Pressure-equalizing addition funnel (oven-dried).

-

Temperature Control: Ice/Water bath and Oil bath/Heating mantle.

Experimental Protocol

Phase 1: Preparation of (3-Phenylpropyl)magnesium Bromide

Rationale: Grignard reagents are commercially available but often degrade. Fresh preparation ensures accurate stoichiometry and reduces homocoupling side products.

-

Setup: Assemble the 3-neck flask with a reflux condenser, addition funnel, and inert gas inlet. Flame-dry the apparatus under vacuum and backfill with Argon (repeat 3x).

-

Activation: Add Magnesium turnings (1.3 equiv) and a stir bar to the flask. Add 1-2 crystals of Iodine. Heat gently with a heat gun until iodine vaporizes, activating the Mg surface.

-

Initiation:

-

Dissolve 1-bromo-3-phenylpropane (1.2 equiv) in anhydrous THF (concentration ~1.0 M).

-

Add 5-10% of this solution directly to the Mg turnings.

-

Observation: Look for turbidity, heat generation, or disappearance of iodine color. If no reaction occurs, sonicate or add a drop of 1,2-dibromoethane.

-

-

Propagation: Once initiated, add the remaining bromide solution dropwise via the addition funnel. Adjust rate to maintain a gentle reflux without external heat.

-

Completion: After addition, reflux at 65°C for 1 hour. The solution should be grey/brown. Cool to room temperature.

Phase 2: Grignard Addition to 3-Furaldehyde

Rationale: 3-Furaldehyde is an electron-rich aldehyde but can be prone to polymerization in strong acid/base. Temperature control is vital to prevent side reactions.

-

Cooling: Cool the prepared Grignard solution to 0°C using an ice/water bath.

-

Aldehyde Preparation: Dissolve 3-furaldehyde (1.0 equiv) in anhydrous THF (1:1 v/v).

-

Addition: Add the aldehyde solution dropwise to the Grignard reagent over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature naturally and stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (20% EtOAc in Hexanes). Product usually runs lower (more polar) than the aldehyde.

-

Phase 3: Workup & Purification

-

Quench: Cool the mixture to 0°C. Slowly add saturated aqueous NH₄Cl.

-

Caution: Vigorous bubbling (quenching excess Mg) will occur.

-

-

Extraction: Dilute with Diethyl Ether (Et₂O). Separate layers. Extract aqueous phase 2x with Et₂O.

-

Drying: Wash combined organics with Brine, dry over anhydrous MgSO₄, and filter.

-

Concentration: Evaporate solvent under reduced pressure (Rotovap) at <40°C.

-

Purification: Purify the crude oil via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient 5% → 20% Ethyl Acetate in Hexanes.

-

Target: Isolate the colorless to pale yellow oil.

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Troubleshooting

Expected Analytical Data

-

¹H NMR (400 MHz, CDCl₃):

-

Furan protons: ~7.35 (s, 1H), ~7.25 (s, 1H), ~6.35 (s, 1H).

-

Phenyl protons: 7.15–7.30 (m, 5H).

-

Carbinol proton (CH-OH): ~4.65 (t, 1H).

-

Alkyl chain: Multiplets at 1.6–2.7 ppm.

-

-

Appearance: Clear to pale yellow viscous oil. Darkening indicates oxidation/decomposition of the furan ring.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction (Phase 1) | Mg surface passivated | Add 1 drop 1,2-dibromoethane; scratch Mg with glass rod; ensure THF is <50 ppm H₂O. |

| Low Yield | Wet reagents | Flame-dry glassware rigorously; distill aldehyde before use. |

| Wurtz Coupling | Overheating during Grignard prep | Add bromide slower; maintain gentle reflux; dilute reaction mixture. |

| Product Decomposition | Acid sensitivity of Furan | Avoid strong acid during workup; use silica neutralized with 1% Et₃N if degradation occurs on column. |

Safety & Hazards

-

Grignard Reagents: Pyrophoric and react violently with water. Keep a bucket of sand or Class D extinguisher nearby.

-

THF: Forms explosive peroxides. Test before distillation.

-

3-Furaldehyde: Irritant and lachrymator. Handle in a fume hood.

References

-

BenchChem. Synthesis of 3-Phenyl-1-propylmagnesium Bromide: A Detailed Experimental Protocol. (Accessed 2023). (General protocol for phenylpropyl Grignard preparation).

-

Organic Syntheses. Phenylmagnesium Bromide.[2][5][6] Org.[5][6][7] Synth. 1941 , Coll.[6] Vol. 1, 226.[6] (Foundational Grignard techniques).

-

Sigma-Aldrich. Grignard Reagents Application Note. (Handling and safety data).

-

ChemGuide. Reactions of Grignard Reagents with Aldehydes and Ketones. (Mechanistic overview of aldehyde addition).

Sources

Application Note: Chemoselective Nucleophilic Addition of 3-Phenylpropylmagnesium Bromide to 3-Furaldehyde

Introduction & Scope

This application note details the protocol for the chemoselective addition of 3-phenylpropylmagnesium bromide to 3-furaldehyde. The resulting secondary alcohol, 1-(furan-3-yl)-4-phenylbutan-1-ol , represents a valuable scaffold in medicinal chemistry, particularly for fragment-based drug discovery targeting kinase inhibitors where furan moieties often serve as bioisosteres for phenyl rings.

Critical Technical Considerations

-

Furan Lability: The furan ring is an electron-rich diene sensitive to Bronsted acids. Strong acidic conditions during workup or purification can lead to ring-opening (hydrolysis) or polymerization. This protocol utilizes a buffered ammonium chloride quench to preserve the heteroaromatic system.

-

Grignard Stability: Alkyl Grignard reagents with

-hydrogens are susceptible to -

Stoichiometry: Precise titration of the Grignard reagent is required to prevent large excesses that could complicate purification or lead to double-addition side products (though less likely with aldehydes).

Reaction Mechanism

The reaction proceeds via a standard nucleophilic addition of the organomagnesium species to the polarized carbonyl of the aldehyde. The furan ring acts as an electron-donating group, slightly reducing the electrophilicity of the carbonyl carbon compared to benzaldehyde, but the reaction remains rapid at low temperatures.

Figure 1: Mechanistic pathway of the Grignard addition.[1] The coordination of magnesium to the carbonyl oxygen precedes the nucleophilic attack.

Materials & Stoichiometry

Reagents:

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount (Example) | Role |

| 3-Furaldehyde | 96.08 | 1.0 | 961 mg (10 mmol) | Electrophile |

| 3-PhenylpropylMgBr | ~225.4 | 1.2 | 12.0 mL (1.0 M in THF)* | Nucleophile |

| THF (Anhydrous) | 72.11 | N/A | 40 mL | Solvent |

| Sat. aq. NH4Cl | N/A | Excess | 20 mL | Quench Buffer |

*Note: Volume depends on titrated concentration.

Equipment:

-

Flame-dried or oven-dried 100 mL 2-neck round bottom flask (RBF).

-

Magnetic stir bar (PTFE coated).

-

Inert gas supply (Nitrogen or Argon) with balloon or Schlenk line.

-

Low-temperature thermometer.

-

Syringes and needles (oven-dried).

Experimental Protocol

Phase 1: Preparation and Titration (Self-Validating Step)

Scientific Integrity Note: Commercial Grignard reagents degrade over time. Relying on the label concentration often leads to under-conversion.

-

Titration (Knochel Method):

Phase 2: Reaction Setup

-

Inert Environment: Assemble the 2-neck RBF with a rubber septum and a gas inlet. Flame-dry under vacuum and backfill with Argon (3 cycles).

-

Solvation: Syringe 3-Furaldehyde (1.0 equiv) into the flask. Add anhydrous THF (concentration ~0.25 M).

-

Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for thermal equilibration.

-

Why? Low temperature suppresses deprotonation of the furan ring (acting as a base) and prevents Wurtz-type homocoupling of the Grignard.

-

Phase 3: Nucleophilic Addition

-

Addition: Add the titrated 3-Phenylpropylmagnesium bromide (1.2 equiv) dropwise via syringe over 20 minutes.

-

Observation: A color change (often to yellow or slight turbidity) indicates complex formation.

-

-

Warming: Stir at -78°C for 1 hour. Remove the cooling bath and allow the reaction to warm to 0°C (ice bath) over 30 minutes.

-

Validation: Spot on TLC (Hexane:EtOAc 4:1). The aldehyde spot (

) should disappear; a new polar alcohol spot (

-

Phase 4: Workup (Critical Furan Safety)

-

Quench: At 0°C, slowly add saturated aqueous Ammonium Chloride (

, 20 mL).-

Caution: Do not use HCl. Strong acids will cause the furan ring to polymerize (turn black/tar).

provides a pH of ~5-6, sufficient to protonate the alkoxide without destroying the furan.

-

-

Extraction: Dilute with Diethyl Ether (

, 30 mL). Separate layers. Extract the aqueous layer 2x with -

Drying: Wash combined organics with Brine (sat. NaCl). Dry over anhydrous

(Sodium Sulfate).-

Note: Avoid

if the product is highly acid-sensitive, though usually acceptable here.

-

-

Concentration: Filter and concentrate under reduced pressure (Rotavap) at 30°C.

Phase 5: Purification

-

Flash Chromatography: Silica gel (230-400 mesh).

-

Mobile Phase: Gradient from 100% Hexanes to 20% EtOAc/Hexanes.

-

Fractions: Collect fractions containing the product (UV active, stains with Vanillin or PMA).

-

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical quench step to preserve the furan ring.

Analytical Data & Validation

Upon isolation, the product should be a colorless to pale yellow oil.

Expected 1H NMR (400 MHz, CDCl3):

| Shift ( | Multiplicity | Integration | Assignment |

| 7.35 | t | 1H | Furan C2-H ( |

| 7.30 - 7.15 | m | 6H | Phenyl (5H) + Furan C5-H |

| 6.38 | s (broad) | 1H | Furan C4-H ( |

| 4.65 | t | 1H | CH -OH (Benzylic-like) |

| 2.65 | t | 2H | Ph-CH2 - |

| 1.85 - 1.60 | m | 4H | Alkyl Chain (-CH2-CH2-) |

| 1.80 | br s | 1H | -OH |

Key Diagnostic Signals:

-

The shift of the methine proton attached to the hydroxyl group (~4.65 ppm) confirms addition.

-

Retention of 3 furan peaks confirms the ring is intact.

Troubleshooting

| Issue | Probable Cause | Solution |

| No Reaction | Wet solvent/reagent | Repeat titration; redistill THF over Na/Benzophenone. |

| Black Tar | Acidic decomposition | Ensure Quench is pH > 5. Use buffered NH4Cl. Do not use HCl. |

| Low Yield | Enolization | 3-Furaldehyde is non-enolizable, but if Grignard acts as base on impurities, yield drops. Ensure low temp (-78°C). |

| Biphenyl Impurity | Grignard Coupling | This is "Wurtz coupling" from the Grignard prep.[3] Remove via column (elutes in 100% Hexanes). |

References

-

Knochel, P.; et al. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[6] Angewandte Chemie International Edition, 2004.[5]

-

Reich, H. J. "Titration of Organometallic Reagents." University of Wisconsin-Madison Chemistry.

-

BenchChem. "Protocols for the Oxidation of 3-Furanmethanol to 3-Furaldehyde."[2] (Context for starting material handling).

-

Organic Chemistry Portal. "Grignard Reaction." (General Mechanism and Side Reactions).

Sources

Application Note: High-Efficiency Kinetic Resolution of Racemic 3-(1-hydroxy-4-phenylbutyl)-furan via Lipase Catalysis

Executive Summary

This application note details a robust, scalable protocol for the kinetic resolution of racemic 3-(1-hydroxy-4-phenylbutyl)-furan (1 ) into its enantiopure acetate and residual alcohol. Chiral furan-containing alcohols are critical pharmacophores in the synthesis of bioactive marine natural products (e.g., furanocembranoids) and pharmaceutical intermediates.

While traditional asymmetric synthesis requires expensive transition metal ligands, this protocol utilizes Candida antarctica Lipase B (CALB) to achieve high enantioselectivity (

Mechanistic Principles

The Biocatalytic System

The kinetic resolution relies on the ability of the lipase to discriminate between the two enantiomers of the racemic alcohol in the transition state. The reaction proceeds via a Ping-Pong Bi-Bi mechanism :

-

Acyl-Enzyme Formation: The catalytic serine attacks the acyl donor (Vinyl Acetate), releasing the first product (acetaldehyde) and forming an Acyl-Enzyme intermediate.

-

Enantioselective Deacylation: The "fast-reacting" enantiomer of the racemic alcohol attacks the Acyl-Enzyme. The enzyme's chiral pocket (composed of a large hydrophobic pocket and a medium pocket) dictates which enantiomer fits.

-

Product Release: The chiral ester is released, regenerating the free enzyme.

Kazlauskas’ Rule Application

For secondary alcohols, CALB typically follows Kazlauskas' rule. The enzyme favors the enantiomer where the medium-sized substituent fits into the stereospecificity pocket and the large substituent faces the solvent channel.

-

Substrate Analysis: 3-(1-hydroxy-4-phenylbutyl)-furan.

-

Substituent A: Furan-3-yl ring (Planar, Aromatic).

-

Substituent B: 4-phenylbutyl chain (Flexible, Bulky).

-

-

Prediction: While 1-heteroarylethanols typically yield the (

)-acetate, the bulky 4-phenylbutyl chain may compete for the "Large" pocket. Therefore, absolute configuration must be confirmed via optical rotation or X-ray crystallography post-separation.

Materials & Equipment

Reagents

-

Substrate: Racemic 3-(1-hydroxy-4-phenylbutyl)-furan (Synthesized via Grignard addition of 4-phenylbutylmagnesium bromide to 3-furaldehyde).

-

Biocatalyst: Novozym® 435 (immobilized Candida antarctica Lipase B on acrylic resin).[1] Note: Free lipase is not recommended due to aggregation in organic solvents.

-

Acyl Donor: Vinyl Acetate (Preferred over ethyl acetate to drive equilibrium via tautomerization of the leaving group, vinyl alcohol, to acetaldehyde).

-

Solvent:

-Hexane (HPLC grade) or MTBE (for higher solubility).

Analytical Equipment[2]

-

HPLC: Chiral stationary phase (e.g., Daicel Chiralcel OD-H or AD-H).

-

NMR: 400 MHz for structural verification.

Experimental Protocol

Phase 1: Analytical Method Development

Before starting catalysis, baseline separation of enantiomers is mandatory.

-

Column: Chiralcel OD-H (

mm, 5 -

Mobile Phase:

-Hexane : Isopropanol (90:10 to 98:2 gradient). -

Flow Rate: 0.5 to 1.0 mL/min.

-

Detection: UV at 254 nm (Furan absorption).

-

Target: Resolution (

) > 1.5 between (

Phase 2: Catalyst & Solvent Screening (Micro-scale)

Goal: Determine the optimal environment for high E-value.

-

Prepare 10 mg of racemic substrate in 1 mL of solvent (Screen:

-Hexane, Toluene, DIPE, MTBE). -

Add 5 equivalents of Vinyl Acetate.

-

Add 5 mg of Novozym 435.

-

Incubate at 30°C and 50°C in an orbital shaker (200 rpm).

-

Sampling: Take 20

L aliquots at 1h, 4h, and 24h. Dilute in mobile phase and inject into HPLC.

Decision Matrix:

-

If Conversion (

) < 10% at 24h -

If

Phase 3: Preparative Scale Resolution (Protocol)

Standardized conditions based on typical furan-alcohol behavior.

-

Setup: In a flame-dried round-bottom flask, dissolve 1.0 g (4.3 mmol) of racemic 3-(1-hydroxy-4-phenylbutyl)-furan in 20 mL of

-Hexane . -

Activation: Add 1.2 mL (13 mmol, 3 eq) of Vinyl Acetate.

-

Initiation: Add 100 mg of Novozym 435 (10% w/w relative to substrate).

-

Incubation: Stir at 40°C at 200 rpm. Do not use magnetic stirring bars that grind the resin; use an overhead stirrer or orbital shaker.

-

Monitoring: Monitor reaction via HPLC every 2 hours.

-

Termination: Stop the reaction when conversion reaches 50% (theoretical maximum yield for KR).

-

Note: If E > 100, stop exactly at 50%. If E is moderate (20-50), stop at 40-45% to ensure high ee of the product ester, or run to 55% to ensure high ee of the residual alcohol.

-

-

Work-up: Filter the reaction mixture through a sintered glass funnel to remove the immobilized enzyme. Wash the enzyme beads with MTBE (3 x 10 mL).

-

Recycling: The enzyme can be washed, dried under vacuum, and reused up to 5 times.

-

-

Purification: Concentrate the filtrate under reduced pressure. Separate the alcohol and acetate via Flash Column Chromatography (SiO

, Hexane:EtOAc gradient).

Data Analysis & Calculation

To validate the efficiency, calculate the Enantiomeric Ratio (

Formulas:

| Parameter | Definition | Target Criteria |

| Enantiomeric Excess of Substrate (Alcohol) | > 99% (at >50% conv.)[2][3] | |

| Enantiomeric Excess of Product (Acetate) | > 99% (at <50% conv.) | |

| Enantiomeric Ratio (Selectivity Factor) | > 100 (Excellent) |

Process Workflow Visualization

Figure 1: Decision tree and workflow for the kinetic resolution of furan-carbinols.

Troubleshooting & Optimization

Issue: Low Reaction Rate (Conversion < 10% after 24h)

-

Cause: Steric hindrance of the 4-phenylbutyl chain or enzyme deactivation.

-

Solution:

-

Increase Temperature to 60°C (CALB is stable up to 80°C in organic media).

-

Add molecular sieves (3Å) to ensure the system is anhydrous (preventing reverse hydrolysis).

-

Issue: Low Selectivity ( )

-

Cause: Non-specific binding or diffusion limitations.

-

Solution:

-

Lower Temperature: Reduce to 4°C. Rate will decrease, but selectivity often increases significantly.

-

Solvent Switch: Move from Hexane to Diisopropyl Ether (DIPE). Ether oxygens can sometimes stabilize the transition state for the preferred enantiomer.

-

References

-

Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched furan derivatives.[3]Tetrahedron: Asymmetry , 18(20), 2419-2433. Link

-

Kamal, A., et al. (2014). Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media.[1]Biotechnology Progress , 30(4), 819-828. Link

-

Yuki, C., et al. (2025). Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction.[4]Chem. Pharm.[4][5] Bull. , 73(8), 663-669.[4] Link

-

Paizs, C., & Irimie, F. D. (2009). New ways for old structures: Furan, benzofuran... derivatized using enzyme-assisted techniques.[1][3][4][5][6][7][8][9]Studia Universitatis Babes-Bolyai, Chemia , 54(4). Link

-

Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[10]Angewandte Chemie Int.[5] Ed. , 43(7), 788-824. Link

Sources

- 1. Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.rug.nl [research.rug.nl]

- 4. Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) Enzymatic Kinetic Resolution of Hydroxy Furan and [research.amanote.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 9. repository.tudelft.nl [repository.tudelft.nl]

- 10. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

Using 3-(1-hydroxy-4-phenylbutyl)-furan as a substrate in Kumada coupling

Application Note: Stereospecific Kumada Cross-Coupling of 3-(1-hydroxy-4-phenylbutyl)-furan

Executive Summary

This guide details the protocol for utilizing 3-(1-hydroxy-4-phenylbutyl)-furan as an electrophilic substrate in Kumada cross-coupling reactions. While traditional Kumada couplings employ organic halides, this protocol addresses the direct utilization of the secondary alcohol functionality.

Direct coupling of free alcohols with Grignard reagents is generally precluded by the rapid deprotonation of the hydroxyl group (

-

Route A (Stereospecific): Conversion to a methyl ether followed by Nickel-catalyzed C(sp³)–O activation. This is the preferred route for maintaining stereochemical fidelity (via inversion).

-

Route B (Classic Activation): Conversion to a sulfonate ester (tosylate/mesylate) followed by standard Nickel-catalyzed cross-coupling.

Substrate Analysis & Mechanistic Strategy

The substrate, 3-(1-hydroxy-4-phenylbutyl)-furan , possesses a secondary alcohol at the benzylic-like "furfuryl" position. The furan ring facilitates oxidative addition at the C–O bond due to its ability to stabilize the resulting

Mechanistic Pathway (Route A: Methyl Ether)

The reaction proceeds via a Ni(0)/Ni(II) catalytic cycle. The key step is the oxidative addition of Ni(0) into the C–OMe bond, which is promoted by electron-rich phosphine or NHC ligands. This step typically proceeds with inversion of configuration , allowing for the synthesis of enantioenriched products from chiral alcohols.

Figure 1: Catalytic cycle for the Ni-catalyzed cross-coupling of furfuryl ethers showing the critical oxidative addition step.

Experimental Protocols

Route A: Activation via Methyl Ether (Recommended)

Best for: Stereochemical control and avoiding elimination side-products.

Step 1: Methylation of 3-(1-hydroxy-4-phenylbutyl)-furan

-

Reagents: Substrate (1.0 equiv), NaH (60% dispersion, 1.5 equiv), MeI (1.5 equiv), THF (anhydrous).

-

Procedure:

-

Cool a solution of substrate in THF (0.2 M) to 0 °C.

-

Add NaH portion-wise. Stir for 30 min.

-

Add MeI dropwise. Warm to RT and stir for 2 h.

-

Quench with sat. NH₄Cl, extract with Et₂O, dry (MgSO₄), and concentrate.

-

Yield Expectation: >95% quantitative conversion.

-

Step 2: Kumada Coupling of the Methyl Ether

-

Reagents:

-

Electrophile: Methyl ether intermediate (1.0 equiv).

-

Nucleophile: Alkyl/Aryl Grignard Reagent (e.g., MeMgBr, PhMgBr) (1.5 equiv).

-

Catalyst: Ni(cod)₂ (5 mol %).

-

Ligand: PCy₃ (10 mol %) or rac-BINAP (for stereospecificity).

-

Solvent: Toluene or Et₂O (THF can inhibit C-O activation in some specific cases, toluene is preferred for ether activation).

-

-

Procedure:

-

Glovebox/Schlenk: In a flame-dried Schlenk tube, mix Ni(cod)₂ and PCy₃ in Toluene (1.0 mL) and stir for 10 min to generate the active catalyst (solution turns deep yellow/orange).

-

Add the methyl ether substrate (1.0 mmol) dissolved in Toluene.

-

Add the Grignard reagent dropwise at RT.

-

Heat to 60 °C for 12–24 hours.

-

Workup: Cool to RT. Carefully quench with MeOH (to destroy excess Grignard) followed by 1N HCl. Extract with EtOAc.

-

Purification: Flash chromatography (Hexanes/EtOAc).

-

Route B: Activation via Tosylation (Classical)

Best for: Rapid synthesis if stereochemistry is not a primary concern.

-

Tosylation:

-

React substrate with TsCl (1.2 equiv), Et₃N (1.5 equiv), and DMAP (0.1 equiv) in DCM at 0 °C

RT. -